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Compound of Interest

Compound Name: 1,1-Cyclobutanedicarboxylic acid

Cat. No.: B193282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 1,1-Cyclobutanedicarboxylic acid. The following sections detail the key

spectroscopic data, experimental methodologies, and visual workflows essential for the

identification and analysis of this compound.

Core Spectroscopic Data
The quantitative spectroscopic data for 1,1-Cyclobutanedicarboxylic acid are summarized

below, providing a reference for its structural elucidation.
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Feature Wavenumber (cm⁻¹) Description

O-H Stretch 3300-2500

Strong, broad band

characteristic of a carboxylic

acid O-H group involved in

hydrogen bonding.[1][2][3]

C-H Stretch ~3000

Sharp peaks superimposed on

the broad O-H band,

corresponding to the alkyl C-H

stretching.[1]

C=O Stretch 1760-1690

Intense, sharp band indicative

of the carbonyl group in the

carboxylic acid.[1][2]

C-O Stretch 1320-1210 Medium to strong band.[1][2]

O-H Bend 1440-1395 & 950-910
Bending vibrations of the O-H

group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

10-13 Broad Singlet 2H

Carboxylic acid

protons (-COOH). The

broadness is due to

hydrogen bonding.[2]

[4][5]

~2.5 Multiplet 4H

Methylene protons (-

CH₂) of the

cyclobutane ring.

~2.0 Multiplet 2H

Methylene proton (-

CH₂) of the

cyclobutane ring.

Solvent: DMSO-d₆[6][7]

¹³C NMR Spectrum

Chemical Shift (ppm) Assignment

165-185
Carboxylic acid carbonyl carbons (-COOH).[3][4]

[8]

~50 Quaternary carbon of the cyclobutane ring (C1).

~30
Methylene carbons of the cyclobutane ring (-

CH₂).

~15
Methylene carbon of the cyclobutane ring (-

CH₂).

Solvent: DMSO-d₆[6]
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m/z Interpretation

144 Molecular ion [M]⁺.[9][10]

127 Loss of OH (17 amu).[8][11]

99 Loss of COOH (45 amu).

72 Fragmentation of the cyclobutane ring.[9]

45 COOH⁺ fragment.[9]

27 C₂H₃⁺ fragment.[9]

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 1,1-Cyclobutanedicarboxylic acid
are provided below. These protocols are based on standard techniques for carboxylic acids.

Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of solid 1,1-Cyclobutanedicarboxylic acid to

identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[9]

Procedure (ATR Method):

Sample Preparation: A small amount of the solid 1,1-Cyclobutanedicarboxylic acid powder

is placed directly on the ATR crystal.

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the

crystal. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
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Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Procedure (KBr Pellet Method):

Sample Preparation: A few milligrams of 1,1-Cyclobutanedicarboxylic acid are intimately

mixed and ground with approximately 100 mg of dry potassium bromide (KBr) powder.

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and

the spectrum is recorded.

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present.

Sample Preparation Data Acquisition Data Processing & Analysis
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Background
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FTIR Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of 1,1-Cyclobutanedicarboxylic acid to

determine its detailed molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]

Procedure:
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Sample Preparation: Approximately 5-10 mg of 1,1-Cyclobutanedicarboxylic acid is

dissolved in about 0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide

(DMSO-d₆), in an NMR tube.[6][7] A small amount of Tetramethylsilane (TMS) is often added

as an internal standard.

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and

shimmed to optimize the magnetic field homogeneity.

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse

sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired, often using a proton-

decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically

required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected.

Spectral Analysis: The chemical shifts, multiplicities, and integration values of the peaks in

the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, are analyzed to elucidate the

structure.

Sample Preparation Data Acquisition Data Processing & Analysis
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NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of 1,1-
Cyclobutanedicarboxylic acid.
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Method: Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray

Ionization (ESI-MS). For GC-MS, derivatization may be necessary to increase volatility.

Instrumentation: A mass spectrometer coupled with a suitable ionization source (e.g., Electron

Ionization for GC-MS).

Procedure (GC-MS with Derivatization):

Sample Preparation & Derivatization: To increase volatility, the carboxylic acid groups can be

derivatized, for example, by silylation. The sample is treated with a silylating agent (e.g.,

BSTFA) and heated.[12]

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is

vaporized and separated on a capillary column.

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer's ion source and are ionized, typically by electron impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection: The abundance of each ion is measured by a detector.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak

and the fragmentation pattern, which provides structural information.

Sample Preparation GC-MS Analysis Data Analysis

Sample Derivatization
(Optional, e.g., Silylation) Injection into GC Separation on

Column Elution into MS Ionization (EI) Mass Analysis Detection Generate Mass
Spectrum

Analyze Molecular Ion
& Fragmentation Pattern

Click to download full resolution via product page

GC-MS Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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